2,5-Dimethyl-3,4-diphenylcyclopentadienone

Übersicht

Beschreibung

Vorbereitungsmethoden

2,5-Dimethyl-3,4-diphenylcyclopentadienon kann durch eine Cycloadditionsreaktion unter Einbeziehung von Cycloheptatrien synthetisiert werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Lösungsmittels und eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien von Cycloadditionsreaktionen .

Analyse Chemischer Reaktionen

2,5-Dimethyl-3,4-diphenylcyclopentadienon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Cycloadditionsreaktionen: Es wirkt als Dien in Diels-Alder-Reaktionen und bildet Dimere und andere Cycloadditionsprodukte.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl detaillierte Informationen über diese Reaktionen begrenzt sind.

Substitutionsreaktionen: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Fulvene und andere Dienophile für Cycloadditionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Dimere und andere Cycloadditionsprodukte .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3,4-diphenylcyclopentadienon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Materialwissenschaft: Die Verbindung wird bei der Synthese neuartiger Materialien mit einzigartigen Eigenschaften verwendet.

Biologie und Medizin:

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2,5-Dimethyl-3,4-diphenylcyclopentadienon beinhaltet in erster Linie seine Rolle als Dien in Diels-Alder-Reaktionen . Die Verbindung geht eine Cycloaddition mit Dienophilen ein, was zur Bildung von Cycloadditionsprodukten führt . Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, beziehen sich hauptsächlich auf die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen und die Stabilisierung von Reaktionszwischenprodukten .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3,4-diphenylcyclopentadienone primarily involves its role as a diene in Diels-Alder reactions . The compound undergoes cycloaddition with dienophiles, leading to the formation of cycloaddition products . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethyl-3,4-diphenylcyclopentadienon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Cyclopentadienon: Ein einfacheres Analogon mit ähnlicher Reaktivität, aber ohne die Phenyl- und Methylsubstituenten.

Tetraphenylcyclopentadienon: Ein komplexeres Analogon mit zusätzlichen Phenylgruppen, was zu unterschiedlicher Reaktivität und Eigenschaften führt.

Dimethylcyclopentadienon: Eine Verbindung mit nur Methylsubstituenten, die im Vergleich zum Diphenyl-Analogon eine andere Reaktivität zeigt.

Die Einzigartigkeit von 2,5-Dimethyl-3,4-diphenylcyclopentadienon liegt in seinem spezifischen Substitutionsschema, das seine Reaktivität und die Arten von Produkten beeinflusst, die bei chemischen Reaktionen gebildet werden .

Eigenschaften

IUPAC Name |

2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXYIWTUKPMWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180922 | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-17-5, 38883-84-0 | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026307175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)

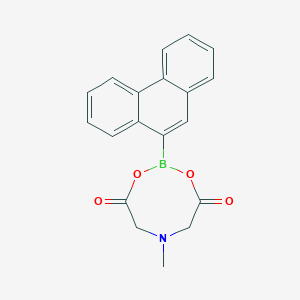

![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)

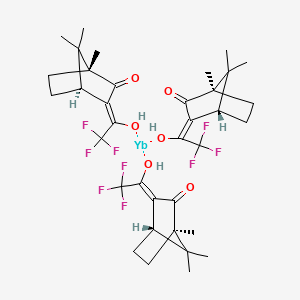

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)